

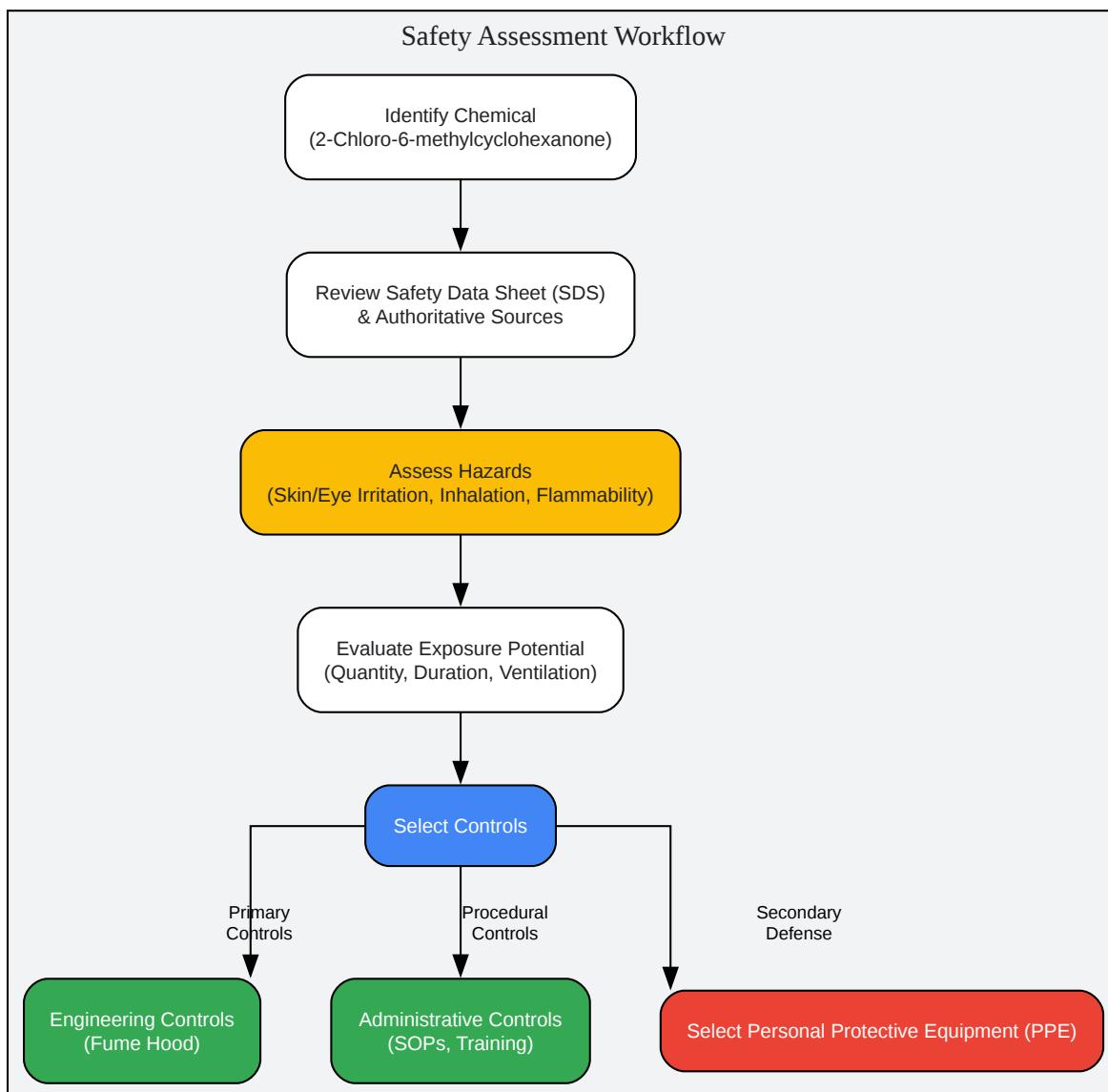
Personal protective equipment for handling 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylcyclohexanone

Cat. No.: B8774982


[Get Quote](#)

As a Senior Application Scientist, this guide provides essential safety and handling protocols for **2-Chloro-6-methylcyclohexanone**, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.

Hazard Analysis: Understanding the Risks

2-Chloro-6-methylcyclohexanone is a halogenated ketone. While specific toxicity data for this compound is limited, the chemical class presents known hazards that must be managed. The primary risks involve skin and eye contact, inhalation of vapors, and potential flammability. Halogenated organic compounds are often irritants and can be absorbed through the skin.^[1] Many are also suspected carcinogens or may cause damage to the liver, kidneys, or central nervous system upon significant exposure.^[2]

A thorough risk assessment is the foundation of a safe handling protocol. This process informs the selection of appropriate engineering controls, administrative procedures, and the last line of defense: Personal Protective Equipment.

[Click to download full resolution via product page](#)

Caption: Workflow for Hazard Assessment and Control Selection.

Core PPE Protocol: Your Last Line of Defense

Engineering controls, such as a chemical fume hood, are the primary method for minimizing exposure.^[3] PPE should be used for all handling procedures, even within a fume hood, to protect against accidental splashes and spills.

Eye and Face Protection

- Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling **2-Chloro-6-methylcyclohexanone**.^[4] Standard safety glasses with side shields do not provide adequate protection against liquid splashes.^[5]
- High-Risk Operations: When transferring larger volumes (>500 mL) or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles for maximum protection.^{[2][5]}

Hand Protection: Glove Selection

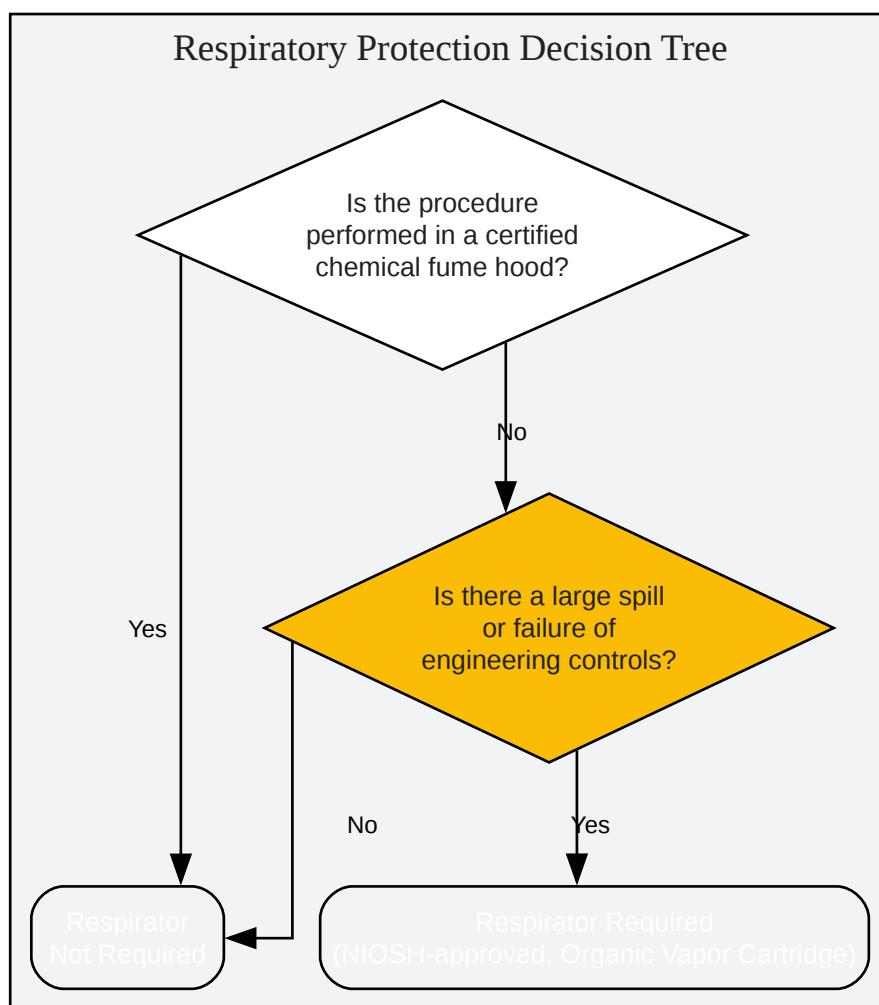
Many organic solvents can be absorbed rapidly through the skin.^[1] Selecting the correct glove material is critical. Nitrile gloves are generally recommended for incidental contact with organic solvents and ketones.^{[2][3]} However, for prolonged contact or immersion, a more robust glove material is necessary.

Causality: Glove materials are polymers, and chemicals will eventually permeate them. The "breakthrough time" indicates how long a glove can be exposed before the chemical is detected on the inside. For chlorinated solvents and ketones, materials like butyl rubber or specialty laminates offer longer protection than standard nitrile.^[6] Always inspect gloves for tears or holes before use.

Glove Material	Recommended Use	Rationale
Nitrile	Incidental Contact / Splash Protection Only.	Good general-purpose choice for preventing skin contact during minor splashes. [3] [6] Not suitable for prolonged exposure. [7]
Butyl Rubber	Extended Contact / Spills.	Offers superior resistance to ketones and polar organic compounds. [6]
Fluoroelastomer (Viton™)	High-Risk / Extended Contact.	Provides excellent resistance to chlorinated and aromatic solvents. [8]
Norfoil™ (Silver Shield™)	High-Hazard / Spill Response.	A multi-laminate glove with excellent resistance to a wide range of chemicals, including chlorinated solvents. [6] [8] Often used as an outer glove.

Protocol for Glove Use:

- **Donning:** Wash and dry hands thoroughly. Select the correct size and inspect for defects.
- **Doffing:** To prevent contamination, grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, inside out, over the first glove.
- **Disposal:** Dispose of contaminated gloves in the designated solid hazardous waste container.[\[9\]](#)
- **Hygiene:** Wash hands with soap and water immediately after removing gloves.[\[10\]](#)


Skin and Body Protection

- Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect skin and clothing.[\[3\]](#)[\[10\]](#) Cotton is a preferred fabric over synthetics which can melt.[\[10\]](#)
- Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.[\[3\]](#)[\[4\]](#) Shorts and sandals are not permitted.
- Chemical Apron: For procedures involving large quantities or a high risk of splashes, a chemical-resistant apron made of materials like butyl or PVC should be worn over the lab coat.[\[5\]](#)[\[11\]](#)

Respiratory Protection

All operations involving **2-Chloro-6-methylcyclohexanone** should be conducted within a properly functioning chemical fume hood to minimize vapor inhalation.[\[3\]](#) Respiratory protection is generally not required for standard laboratory-scale use inside a fume hood. However, it becomes necessary under specific conditions.

When is a Respirator Required? A respirator is required if engineering controls are insufficient to maintain exposure below acceptable limits, such as during a large spill, when working outside of a fume hood, or if aerosols are generated.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Decision process for the use of respiratory protection.

If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement. Personnel must be properly fit-tested and trained before using any respirator.

Operational and Disposal Plan

Safe Handling and Operations

- Preparation: Before starting, ensure an emergency shower and eyewash station are accessible.^[2] Have a spill kit readily available.

- Location: Always handle **2-Chloro-6-methylcyclohexanone** inside a chemical fume hood. [3]
- Ignition Sources: This class of chemical may be flammable. Keep away from heat, sparks, and open flames.[9] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][14]

Spill and Emergency Procedures

- Small Spills (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Place the absorbent material into a sealed container for proper disposal.
- Large Spills: Evacuate the immediate area. Alert personnel and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment, including appropriate respiratory protection.[12]
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][15] Seek medical attention.
- Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[14] Seek immediate medical attention.

Waste Disposal

Chemical waste must be disposed of according to institutional and regulatory guidelines.

- Segregation: **2-Chloro-6-methylcyclohexanone** is a halogenated organic compound. It must not be mixed with non-halogenated organic waste.[1][3]
- Container: Collect all liquid waste containing this chemical in a designated, properly labeled "Halogenated Organic Waste" container.[3]
- Labeling: The waste container must be clearly labeled with its contents and associated hazards.

- Disposal: Do not pour chemical waste down the drain.[\[3\]](#) Arrange for pickup and disposal through your institution's EHS department.

References

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [\[Link\]](#)
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [\[Link\]](#)
- PubChem. **2-Chloro-6-methylcyclohexanone**.
- Chemistry LibreTexts. Safety. Chemistry LibreTexts. [\[Link\]](#)
- SK Geocentric Co.,Ltd. Safety Data Sheet for Methylcyclohexane. SK Geo Centric. [\[Link\]](#)
- University of Tennessee, Knoxville. Personal Protective Equipment (PPE) - Glove Selection Chart. EHS UTK. [\[Link\]](#)
- LookChem. Safety Data Sheet for Cyclohexanone, 2-chloro-2,6,6-trimethyl-. LookChem. [\[Link\]](#)
- Purdue University. Personal Protection for the Applicator and Worker Module.
- SHIELD Scientific. Chemical Resistance Guide. SHIELD Scientific. [\[Link\]](#)
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [\[Link\]](#)
- Smith, J.G. & Wigton, R.J.
- University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. CTAHR. [\[Link\]](#)
- Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [\[Link\]](#)
- Gloves By Web. Gloves Chemical Resistance Chart. Gloves By Web. [\[Link\]](#)
- Jackson State Community College.
- To Go Packaging. Personal Protection Equipment (PPE). To Go Packaging. [\[Link\]](#)
- NIOSH. Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Personal protective equipment for handling 2-Chloro-6-methylcyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8774982#personal-protective-equipment-for-handling-2-chloro-6-methylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com